

Spectroscopic and Spectrometric Characterization of 6-Chloro-4-pyridazinamine: A Technical Guide

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Compound of Interest

Compound Name:	6-Chloro-4-pyridazinamine
CAS No.:	29049-45-4
Cat. No.:	B1315782

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound **6-Chloro-4-pyridazinamine**. Due to the limited availability of public domain raw spectral data for this specific molecule, this guide presents expected values derived from the analysis of structurally similar compounds and established principles of spectroscopic and spectrometric techniques. Detailed experimental protocols for the acquisition of such data are also provided, alongside a plausible synthetic route.

Data Presentation

The following tables summarize the anticipated quantitative data for **6-Chloro-4-pyridazinamine**. These values are estimations based on data for related chloropyridazine and aminopyridazine derivatives and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	8.5 - 8.7	d	~2-3
H-5	7.0 - 7.2	d	~2-3
NH ₂	5.0 - 6.0	br s	-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-3	150 - 155
C-4	145 - 150
C-5	115 - 120
C-6	158 - 162

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

Fragment Ion	Predicted m/z	Relative Intensity	Proposed Structure
[M] ⁺	129/131	High	C ₄ H ₄ ClN ₃ ⁺
[M-HCN] ⁺	102/104	Moderate	C ₃ H ₃ ClN ₂ ⁺
[M-Cl] ⁺	94	Moderate	C ₄ H ₄ N ₃ ⁺
[C ₃ H ₂ N ₂] ⁺	66	Low	C ₃ H ₂ N ₂ ⁺

The presence of the chlorine isotope pattern (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) is expected for chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of **6-Chloro-4-pyridazinamine**.

Synthesis of 6-Chloro-4-pyridazinamine

A plausible and commonly employed method for the synthesis of **6-Chloro-4-pyridazinamine** involves the nucleophilic substitution of an amino group for a chlorine atom on a dichloropyridazine precursor.

Materials:

- 3,6-Dichloropyridazine
- Ammonia (aqueous or in a sealed tube with a solvent like 1,4-dioxane)
- Solvent (e.g., 1,4-dioxane or ethanol)
- Sodium bicarbonate (for workup)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate (for drying)
- Silica gel (for chromatography)

Procedure:

- In a pressure-rated reaction vessel, dissolve 3,6-dichloropyridazine in a suitable solvent such as 1,4-dioxane.
- Add an excess of aqueous ammonia.
- Seal the vessel and heat the mixture to 120-150°C for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.

- If a precipitate has formed, filter the solid. If not, concentrate the mixture under reduced pressure.
- Neutralize the residue with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer multiple times with ethyl acetate.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic phase to yield the crude product.
- Purify the crude product by silica gel column chromatography to obtain pure **6-Chloro-4-pyridazinamine**.

NMR Spectroscopy

Instrumentation:

- A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of **6-Chloro-4-pyridazinamine** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 0-180 ppm.
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Temperature: 298 K.

Mass Spectrometry

Instrumentation:

- A mass spectrometer equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Introduction:

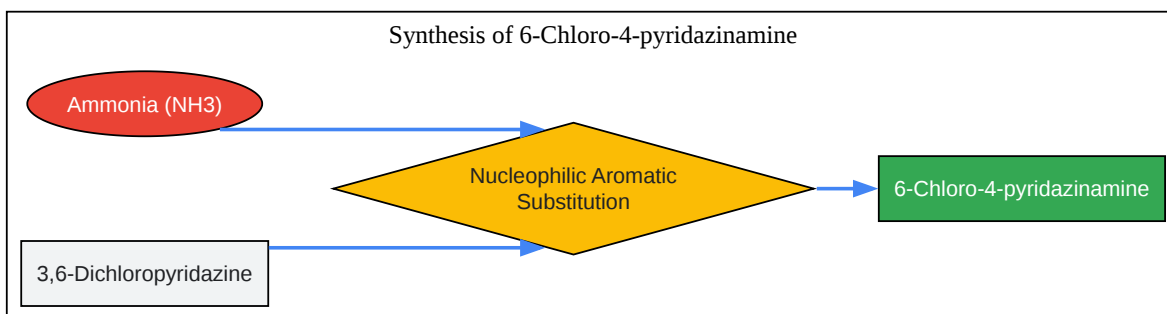
- Direct insertion probe or gas chromatography (if the compound is sufficiently volatile and thermally stable).

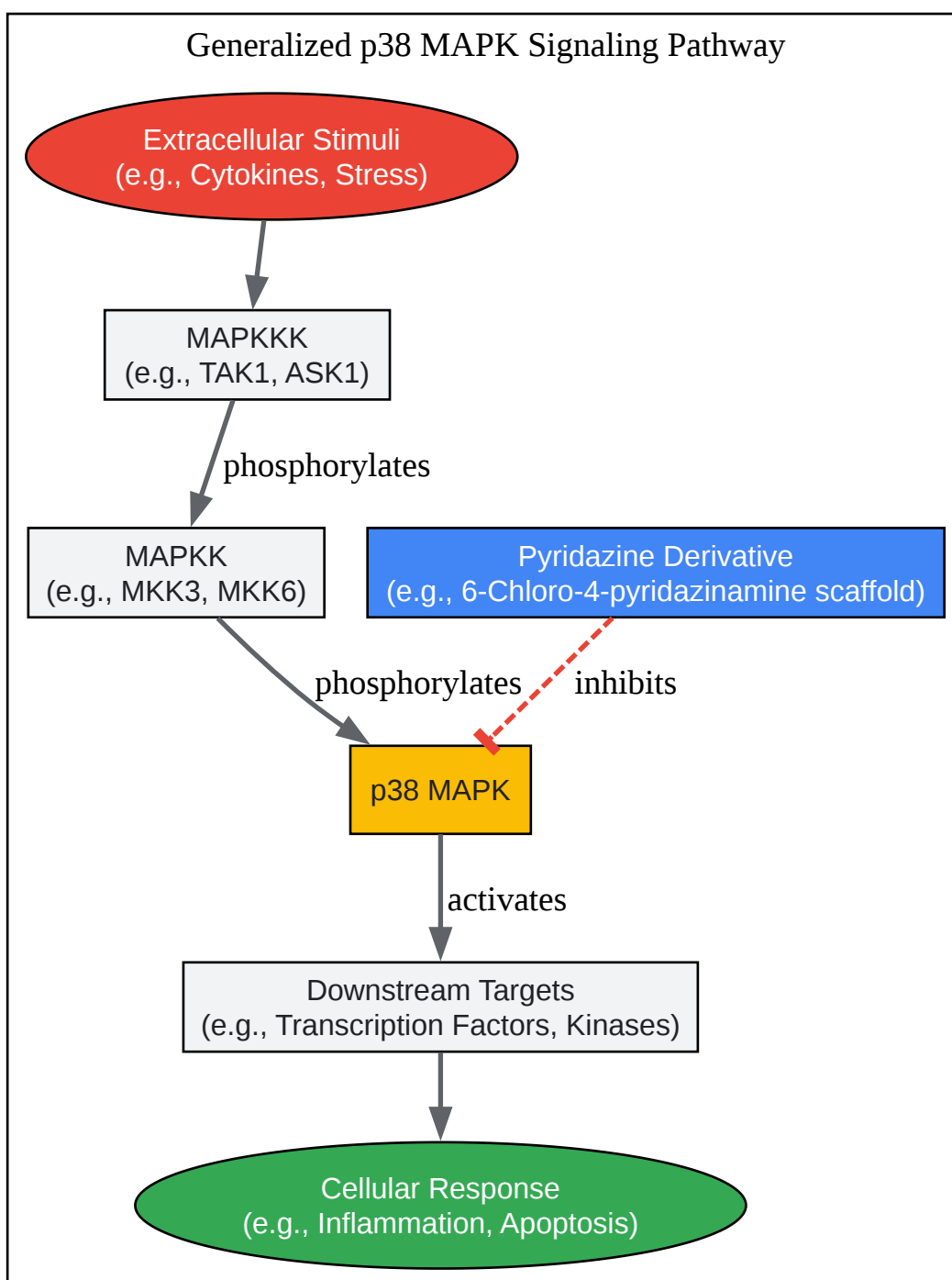
EI-MS Acquisition:

- Ionization Energy: 70 eV.
- Source Temperature: 200-250°C.
- Mass Range: m/z 40-300.
- Scan Rate: 1 scan/second.

Visualizations

The following diagrams illustrate the synthetic pathway and a potential biological signaling pathway that could be modulated by pyridazine derivatives.





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